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Compound of Interest

Compound Name: Coumarin 106

Cat. No.: B1593619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties

of Coumarin 106, a fluorescent dye widely utilized in various scientific and biomedical

applications. This document details its absorption and emission characteristics, fluorescence

quantum yield, and lifetime in different solvent environments. Furthermore, it outlines the

experimental protocols for the determination of these properties and provides visual

representations of the underlying photophysical processes and experimental workflows.

Introduction to Coumarin 106
Coumarin 106, also known as C106, is a member of the coumarin family of dyes, which are

renowned for their strong fluorescence and environmental sensitivity.[1] These characteristics

make them valuable tools as laser dyes, fluorescent probes, and sensitizers in photodynamic

therapy. The photophysical properties of Coumarin 106 are intricately linked to its molecular

structure and the surrounding environment, a phenomenon known as solvatochromism.[2]

Understanding these properties is crucial for its effective application in research and

development.

Photophysical Properties of Coumarin 106
The interaction of Coumarin 106 with light is governed by several key photophysical

parameters. These include its ability to absorb light (absorption), the subsequent emission of
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light (fluorescence and phosphorescence), the efficiency of this emission (quantum yield), and

the duration the molecule remains in an excited state (lifetime).

Coumarin 106 exhibits a strong absorption band in the near-UV region of the electromagnetic

spectrum, which corresponds to a π-π* electronic transition.[3] Following absorption of a

photon, the molecule is promoted to an excited singlet state (S₁) from its ground state (S₀). It

then relaxes back to the ground state, in part by emitting a photon, a process known as

fluorescence. Due to energy loss in the excited state through vibrational relaxation, the emitted

photon is of lower energy (longer wavelength) than the absorbed photon. This difference in

wavelength between the absorption and emission maxima is termed the Stokes shift.

The exact positions of the absorption and emission maxima of Coumarin 106 are highly

dependent on the polarity of the solvent. This solvatochromic effect is a hallmark of many

coumarin dyes and arises from changes in the dipole moment of the molecule upon excitation.

[3] Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths)

in the emission spectrum, indicating a greater stabilization of the more polar excited state.[4]

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence

process, defined as the ratio of the number of photons emitted to the number of photons

absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited

state before returning to the ground state. Both of these parameters are sensitive to the solvent

environment. For coumarin dyes, the fluorescence quantum yield and lifetime often decrease

with increasing solvent polarity. This is attributed to an increase in non-radiative decay

pathways in more polar solvents.

The following tables summarize the available photophysical data for Coumarin 106 and related

coumarin dyes in various solvents. While a comprehensive dataset for Coumarin 106 across a

wide range of solvents is not readily available in a single source, the provided data for similar

coumarin derivatives offer valuable insights into its expected behavior.

Table 1: Photophysical Properties of Selected Coumarin Dyes in Various Solvents
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Coumarin
Derivative

Solvent
Absorption
Max (λ_abs)
(nm)

Emission Max
(λ_em) (nm)

Stokes Shift
(cm⁻¹)

C1 Acetonitrile - 444 -

C151 Acetonitrile - 475 -

C500 Acetonitrile - 488 -

C1 Dioxane - - -

C151 Dioxane - - -

C500 Dioxane - - -

C1 Ethanol - - -

C151 Ethanol - - -

C500 Ethanol - - -

C1 Water - 380 -

C151 Water - - -

C500 Water - - -

Data extracted from various sources, including ResearchGate.[5][6]

Experimental Protocols
Accurate determination of the photophysical properties of Coumarin 106 requires precise

experimental methodologies. The following sections detail the standard protocols for measuring

fluorescence quantum yield and lifetime.

The relative quantum yield is determined by comparing the fluorescence intensity of the sample

to that of a standard with a known quantum yield.

Materials:

Spectrofluorometer
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UV-Vis Spectrophotometer

1 cm path length quartz cuvettes

Solvent of choice

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Coumarin 106 sample

Procedure:

Solution Preparation: Prepare a series of dilute solutions of both the standard and the

Coumarin 106 sample in the same solvent. The concentrations should be adjusted so that

the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and

determine the absorbance at the excitation wavelength.

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution

using the same excitation wavelength and instrument settings.

Data Analysis: Integrate the area under the emission spectrum for both the sample and the

standard.

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following

equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength
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n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond

to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time

difference between the excitation pulse and the detection of the first emitted photon is

measured. This process is repeated many times, and a histogram of the number of photons

detected versus time is constructed, which represents the fluorescence decay curve.

Instrumentation:

Pulsed light source (e.g., picosecond laser diode or LED)

Sample holder

Fast and sensitive photodetector (e.g., photomultiplier tube or single-photon avalanche

diode)

TCSPC electronics (including a time-to-amplitude converter and a multichannel analyzer)

Procedure:

Instrument Setup: The excitation source and detector are configured for the specific sample.

The instrument response function (IRF) is measured using a scattering solution.

Data Acquisition: The fluorescence decay of the Coumarin 106 solution is measured until a

sufficient number of photons are collected to generate a statistically significant decay curve.

Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to an

exponential decay model to extract the fluorescence lifetime (τf). For a single exponential

decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τf)

Where I₀ is the intensity at time t=0.
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Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to the photophysical properties of Coumarin 106.

Jablonski Diagram for Coumarin 106
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Caption: A Jablonski diagram illustrating the electronic and vibrational transitions of Coumarin
106.
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Principle of Solvatochromism

Ground State (S0)
(less polar)

Excited State (S1)
(more polar)

ΔE_absorption (high energy)ΔE_emission (high energy)

Ground State (S0)
(stabilized) Excited State (S1)

(highly stabilized)ΔE_absorption (lower energy)

ΔE_emission (lower energy)

Increased solvent polarity leads to greater stabilization of the more polar excited state,
resulting in a red-shift (lower energy) of the emission spectrum.
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Caption: A diagram illustrating the effect of solvent polarity on the energy levels of Coumarin
106.
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Experimental Workflow for Relative Quantum Yield Measurement

Prepare Dilute Solutions
(Sample & Standard)
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(UV-Vis Spectrophotometer)
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Calculate Quantum Yield
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Integrate Emission Spectra
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Caption: A workflow diagram for the experimental determination of relative fluorescence

quantum yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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